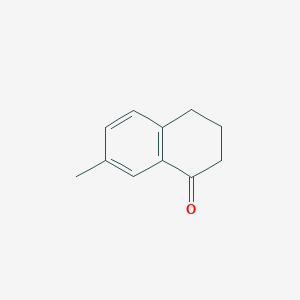

7-Methyl-1-tetralone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115847. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMYZZBVIWUXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066747 | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22009-37-6 | |

| Record name | 7-Methyl-1-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22009-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyltetralone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022009376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyl-1-tetralone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-7-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-7-methylnaphthalen-1(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-METHYLTETRALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6W8PW7VP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Methyl-1-tetralone chemical properties and structure

An In-Depth Technical Guide to 7-Methyl-1-tetralone: Chemical Properties, Structure, and Synthetic Utility

Authored by: A Senior Application Scientist

Abstract

This compound (CAS: 22009-37-6) is a bicyclic aromatic ketone that serves as a pivotal intermediate in synthetic organic chemistry.[1][2] Its structural framework, featuring a reactive ketone and a modifiable aromatic ring, makes it a valuable building block for complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, structural features, and spectroscopic profile. Furthermore, it presents a detailed synthetic protocol, elucidates key reaction mechanisms, and explores its significant application as a precursor in the development of targeted therapeutics, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology.[2][3] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their scientific endeavors.

Molecular Structure and Identification

This compound is a substituted tetralone, which is a derivative of naphthalene. The core structure consists of a benzene ring fused to a cyclohexanone ring. The formal IUPAC name for this compound is 7-methyl-3,4-dihydronaphthalen-1(2H)-one .[4] The numbering of the bicyclic system begins at the carbon adjacent to the fusion, proceeding around the non-aromatic ring first. The methyl group is located at position 7 on the aromatic ring.

The planarity of the benzene ring combined with the puckered conformation of the cyclohexanone ring results in a distinct three-dimensional structure. This conformation influences the molecule's reactivity and its interactions in biological systems.

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, storage, and application in various reaction conditions.

| Property | Value | Reference(s) |

| CAS Number | 22009-37-6 | [4] |

| Molecular Formula | C₁₁H₁₂O | [5][6] |

| Molecular Weight | 160.21 g/mol | [4][5] |

| Appearance | Yellow-orange solid | [6] |

| Melting Point | 35-36 °C | [6] |

| Boiling Point | 143-145 °C (at 15 Torr) | [6] |

| Density | 1.074 ± 0.06 g/cm³ (Predicted) | [6] |

| Flash Point | 121.1 °C | [6] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [6] |

| SMILES | CC1=CC2=C(CCCC2=O)C=C1 | [4][5] |

| InChIKey | GGMYZZBVIWUXEC-UHFFFAOYSA-N | [4][5] |

Spectroscopic Data Analysis

The structural features of this compound can be confirmed using various spectroscopic techniques. The expected data are summarized below.

| Spectroscopy | Expected Peaks and Interpretation | Reference(s) |

| ¹H NMR | δ ~7.9 ppm (d, 1H): Aromatic H ortho to C=O. δ ~7.2-7.4 ppm (m, 2H): Aromatic H's. δ ~2.9 ppm (t, 2H): CH₂ adjacent to C=O. δ ~2.6 ppm (t, 2H): Benzylic CH₂. δ ~2.4 ppm (s, 3H): Ar-CH₃. δ ~2.1 ppm (quintet, 2H): CH₂ beta to C=O. | [7][8][9] |

| ¹³C NMR | δ ~198 ppm: Ketone C=O. δ ~145-130 ppm: Aromatic carbons. δ ~39 ppm: CH₂ alpha to C=O. δ ~30 ppm: Benzylic CH₂. δ ~23 ppm: CH₂ beta to C=O. δ ~21 ppm: Ar-CH₃. | [10][11] |

| IR (Infrared) | ~1685 cm⁻¹: Strong absorption from the conjugated C=O stretch. ~2900-3100 cm⁻¹: C-H stretching (aromatic and aliphatic). ~1600 cm⁻¹: C=C stretching from the aromatic ring. | |

| Mass Spec (MS) | m/z 160: Molecular ion (M⁺). m/z 132: Loss of CO (M-28). m/z 117: Loss of CO and CH₃. | [12][13] |

Synthesis of this compound

The most common and industrially viable synthesis of this compound is a two-stage process starting from toluene and succinic anhydride.[14] This route leverages two cornerstone reactions in organic chemistry: the Friedel-Crafts acylation and a subsequent reduction/intramolecular cyclization sequence.

Diagram 2: Overall Synthetic Workflow

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. This compound | 22009-37-6 [chemicalbook.com]

- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound| CAS No:22009-37-6|ZaiQi Bio-Tech [chemzq.com]

- 6. chembk.com [chembk.com]

- 7. rsc.org [rsc.org]

- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000766) [hmdb.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. 7-Methoxy-1-tetralone [webbook.nist.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Foreword: The Strategic Importance of the Tetralone Scaffold

An In-Depth Technical Guide to 7-Methyl-1-tetralone (CAS: 22009-37-6)

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, certain molecular frameworks repeatedly emerge as privileged structures—scaffolds that provide a robust foundation for the construction of complex, biologically active molecules. The tetralone core, a bicyclic structure featuring a fused benzene and cyclohexanone ring, is one such scaffold.[1] this compound, the subject of this guide, represents a strategically important variant. The methyl group at the 7-position provides a subtle yet significant electronic and steric modification, influencing both the reactivity of the aromatic ring and the potential for downstream derivatization. This guide offers a deep dive into the synthesis, properties, and applications of this versatile intermediate, providing the field-proven insights necessary for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application in synthesis. This compound is typically a colorless to light-yellow liquid or a low-melting solid.[2] Its key properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 22009-37-6 | [3][4][5] |

| Molecular Formula | C₁₁H₁₂O | [4][5] |

| Molecular Weight | 160.21 g/mol | [4][5] |

| IUPAC Name | 7-methyl-3,4-dihydronaphthalen-1(2H)-one | [5] |

| Synonyms | 7-Methyl-α-tetralone, 7-Methyltetralone | [4] |

| Appearance | Colorless to light yellow clear liquid; Yellow-orange solid | [2] |

| Melting Point | 35-36 °C | [2] |

| Boiling Point | 143-145 °C @ 15 Torr | [2] |

| Density | 1.074 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 121.1 °C | [2] |

| Solubility | Soluble in dichloromethane, ethyl acetate, alcohol. Insoluble in water. | [2][6] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Key expected features include:

-

¹H NMR: Distinct signals for the aromatic protons (with splitting patterns indicative of their positions relative to the methyl group), the methyl group singlet, and the aliphatic protons of the cyclohexanone ring (typically appearing as multiplets).

-

¹³C NMR: Resonances for the carbonyl carbon (downfield), aromatic carbons (distinguishing between substituted and unsubstituted positions), the aliphatic carbons, and the methyl carbon.

-

IR Spectroscopy: A strong characteristic absorption band for the C=O stretch of the conjugated ketone, along with C-H stretching frequencies for both aromatic and aliphatic protons.

-

Mass Spectrometry: The molecular ion peak (M+) corresponding to the molecular weight, along with characteristic fragmentation patterns.

Comprehensive spectral data for this compound is readily available in chemical databases for comparison.[7]

Synthesis and Mechanistic Pathways: A Classic Approach

The synthesis of this compound is a classic multi-step sequence that beautifully illustrates fundamental reactions in organic chemistry. The most common and logical route begins with toluene and involves a Friedel-Crafts acylation, followed by a reduction and an intramolecular cyclization.

Overall Synthetic Workflow

Caption: The three-step synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Toluene

-

The Causality: The objective is to append a four-carbon chain to the toluene ring. Friedel-Crafts acylation using succinic anhydride is the ideal choice.[8][9] It is an electrophilic aromatic substitution where the aromatic ring attacks an acylium ion.[10] The methyl group of toluene is an activating, ortho, para-directing group. Due to sterics, the major product is the para-substituted β-(p-toluoyl)propionic acid, which is the required precursor for the 7-methyl substitution pattern.

Caption: Friedel-Crafts acylation mechanism.

Step 2: Clemmensen Reduction

-

The Causality: To facilitate the final ring closure, the ketone carbonyl introduced in Step 1 must be reduced to a methylene (-CH₂-) group. The Clemmensen reduction is specifically effective for reducing aryl-alkyl ketones to alkanes.[11][12] It utilizes zinc amalgam and concentrated hydrochloric acid, conditions under which the substrate is stable.[13] This reaction is favored over alternatives like the Wolff-Kishner reduction because the starting material and product are stable in strong acid, whereas the carboxylic acid would be deprotonated and unreactive under the strongly basic conditions of a Wolff-Kishner.[13][14]

Step 3: Intramolecular Cyclization

-

The Causality: With the 4-(p-tolyl)butyric acid in hand, the final step is to form the second ring. This is achieved through an intramolecular Friedel-Crafts acylation. A powerful dehydrating agent, such as polyphosphoric acid (PPA), is used to catalyze the reaction.[15][16] The carboxylic acid is converted into an acylium-like electrophile which is then attacked by the electron-rich aromatic ring, closing the six-membered ring to yield the final tetralone product.

Detailed Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative procedure. All laboratory work should be conducted with appropriate safety precautions, including the use of a fume hood and personal protective equipment. All reagents, especially aluminum chloride and polyphosphoric acid, should be handled with care.

Part A: Synthesis of β-(p-toluoyl)propionic acid

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a gas trap (to handle HCl evolution), and a powder addition funnel.

-

Reagents: Charge the flask with anhydrous toluene (as the reactant and solvent) and succinic anhydride.

-

Reaction: Cool the mixture in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) in portions via the powder funnel.[8] An exothermic reaction will occur.

-

Heating: After the addition is complete, remove the ice bath and heat the mixture to reflux for approximately 30-60 minutes to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture back to 0°C. Very slowly and carefully quench the reaction by adding crushed ice, followed by concentrated HCl. This will hydrolyze the aluminum complexes.

-

Isolation: Transfer the mixture to a separatory funnel. The product will be in the aqueous layer as its carboxylate salt or may precipitate. Isolate the solid product by filtration or extract the aqueous layer with a suitable solvent (e.g., ethyl acetate) after acidification. Wash, dry, and recrystallize the crude product.

Part B: Synthesis of 4-(p-tolyl)butyric acid

-

Setup: In a large round-bottom flask equipped with a reflux condenser, prepare zinc amalgam (Zn(Hg)) by stirring zinc powder with a dilute solution of mercury(II) chloride.

-

Reagents: Decant the aqueous solution and add concentrated hydrochloric acid, water, toluene (to aid solubility), and the β-(p-toluoyl)propionic acid from Part A.

-

Reaction: Heat the mixture to a vigorous reflux. The reduction can take several hours. Additional portions of concentrated HCl may be needed to maintain the reaction rate.

-

Workup: After the reaction is complete (monitored by TLC), cool the mixture. Separate the organic layer and extract the aqueous layer with toluene or diethyl ether.

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product, which can be purified by crystallization.

Part C: Synthesis of this compound

-

Setup: In a round-bottom flask, place the 4-(p-tolyl)butyric acid from Part B.

-

Reagent: Add polyphosphoric acid (PPA). Note: PPA is highly viscous and easier to handle when slightly warmed.

-

Reaction: Heat the mixture with stirring (mechanical stirring is recommended) on a steam bath or oil bath for approximately 1 hour.[15]

-

Workup: Cool the reaction mixture slightly. Carefully pour the viscous mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

-

Isolation: Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with water, sodium bicarbonate solution (to remove any unreacted acid), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The final product, this compound, can be purified by vacuum distillation.

Applications in Drug Discovery and Chemical Biology

The this compound scaffold is not merely a synthetic curiosity; it is a validated starting point for molecules with significant biological activity. Its value lies in the strategic placement of reactive handles—the ketone, the α-methylene group, and the aromatic ring—which allow for systematic chemical exploration.

Caption: Applications derived from the this compound scaffold.

-

CNS Receptor Ligands: The tetralone framework is a privileged structure for ligands targeting dopamine and serotonin receptors. These receptors are critical targets for medications treating psychosis, anxiety, and depression. The aromatic portion of the molecule can be modified, often via cross-coupling reactions at a halogenated precursor, to fine-tune receptor affinity and selectivity.[17]

-

Monoamine Oxidase (MAO) Inhibitors: Derivatives of tetralone have been successfully developed as inhibitors of MAO-A and MAO-B.[17] These enzymes are responsible for the degradation of key neurotransmitters. Inhibiting them is a clinically validated strategy for treating depression and Parkinson's disease.[17]

-

Anti-inflammatory Agents: The broader class of tetralone derivatives has been shown to inhibit Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine involved in various immune responses.[18] This highlights the potential of the scaffold in developing novel treatments for inflammatory diseases.

-

Natural Product Synthesis: this compound serves as a key intermediate in the total synthesis of natural products, such as the sesquiterpene (±)-cis-Calamenene.[3]

-

Antitumor Research: Closely related analogs, like 7-Methoxy-1-tetralone, have demonstrated potent antitumor activity by inhibiting cancer cell proliferation and inducing apoptosis, suggesting that the 7-substituted tetralone core is a promising starting point for oncological drug discovery.[19]

References

-

Wikipedia. Clemmensen reduction. [Link]

-

ChemTalk. Clemmensen Reduction. [Link]

-

Organic Chemistry Portal. Clemmensen Reduction. [Link]

-

ZaiQi Bio-Tech. This compound| CAS No:22009-37-6. [Link]

-

ChemBK. This compound. [Link]

-

Allen. Clemmensen Reduction – Mechanism, Reaction & Applications. [Link]

-

BYJU'S. Mechanism of Clemmensen Reduction Reaction. [Link]

-

National Institutes of Health (NIH), PubChem. 7-Methyltetralone | C11H12O | CID 89147. [Link]

-

The Good Scents Company. 3,4-dihydro-7-methyl naphthalenone, 22009-37-6. [Link]

-

University of Wisconsin-Madison. 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

-

National Center for Biotechnology Information (NCBI). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. [Link]

-

Royal Society of Chemistry. Cyclisation of arylbutyric acids with polyphosphoric acid. The by-products. [Link]

-

Wikipedia. 1-Tetralone. [Link]

-

Canadian Center of Science and Education. Polyphosphoric Acid in Organic Synthesis. [Link]

-

National Center for Biotechnology Information (NCBI). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. [Link]

-

ResearchGate. (PDF) Polyphosphoric Acid in Organic Synthesis. [Link]

Sources

- 1. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. This compound | 22009-37-6 [chemicalbook.com]

- 4. This compound| CAS No:22009-37-6|ZaiQi Bio-Tech [chemzq.com]

- 5. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4-dihydro-7-methyl naphthalenone, 22009-37-6 [thegoodscentscompany.com]

- 7. This compound(22009-37-6) 1H NMR [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. Clemmensen Reduction [organic-chemistry.org]

- 14. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 15. ccsenet.org [ccsenet.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

Introduction: The Structural Significance of 7-Methyl-1-tetralone

An In-Depth Technical Guide to the Physical Properties of 7-Methyl-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This compound, a derivative of the tetralone family, is a bicyclic aromatic ketone with the IUPAC name 7-methyl-3,4-dihydro-2H-naphthalen-1-one.[1] Its rigid scaffold, combining an aromatic ring with a cyclohexanone moiety, makes it a structurally significant and highly versatile building block in modern organic synthesis. The tetralone core is a "privileged structure" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds, including natural products and cutting-edge pharmaceuticals.[2] Understanding the precise physical and chemical properties of this compound is paramount for its effective application, enabling chemists to manipulate its reactive sites—the ketone carbonyl, the α-methylene group, and the aromatic ring—to construct complex molecular architectures. This guide provides a comprehensive overview of its core physical properties, experimental characterization protocols, and its role as a key synthetic intermediate.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in a laboratory setting. These parameters dictate everything from reaction conditions and purification strategies to storage and handling protocols.

Compound Identification and Molecular Structure

-

IUPAC Name: 7-methyl-3,4-dihydro-2H-naphthalen-1-one

-

Synonyms: 7-Methyltetralone, 7-Methyl-α-tetralone, 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-one[1]

-

CAS Number: 22009-37-6[1]

-

Molecular Formula: C₁₁H₁₂O[1]

-

Molecular Weight: 160.21 g/mol [1]

Physical State and Solubility

This compound is typically described as a colorless to light yellow substance.[3] Its physical state at ambient temperature can be ambiguous, as its melting point is close to standard room temperatures; it is often encountered as a low-melting solid or a clear liquid.[4][5]

The compound exhibits solubility in various organic solvents, a critical property for its use in synthesis. It is soluble in:

This solubility profile is typical for a molecule of its polarity and size, allowing for its use in a wide range of reaction media, from polar protic solvents like methanol to common aprotic solvents.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound, which are essential for experimental design, purification, and safety assessments.

| Property | Value | Source(s) |

| Melting Point | 35-36 °C | [4][5][6] |

| Boiling Point | 143-145 °C (at 15 Torr/mmHg) | [4][5] |

| Density (Predicted) | 1.074 ± 0.06 g/cm³ | [4][5] |

| Flash Point | 121.1 °C | [4] |

| Refractive Index | 1.557 | [4][6] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for verifying the identity, purity, and structure of this compound. The combination of NMR, IR, and Mass Spectrometry provides a complete fingerprint of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the molecular skeleton. The ¹H NMR spectrum would characteristically show signals for the three aromatic protons, the methyl group singlet, and the three methylene groups of the cyclohexanone ring, with distinct chemical shifts and coupling patterns. ¹³C NMR provides confirmation of the 11 unique carbon atoms, including the carbonyl carbon at a downfield shift.[1][7]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the C=O (carbonyl) stretch of the ketone, typically found around 1680-1700 cm⁻¹. Other key signals include C-H stretches from the aromatic and aliphatic portions of the molecule.[7]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 160.21 g/mol , along with a characteristic fragmentation pattern that can be used for further structural confirmation.[7]

Experimental Protocols and Workflows

To ensure the integrity of research, the physical properties of a supplied or synthesized batch of this compound must be validated. The following outlines standard experimental workflows.

Workflow for Identity and Purity Confirmation

A logical, step-by-step process is essential for validating a sample of this compound. This workflow ensures that the material used in subsequent experiments is of known quality.

Caption: Workflow for the physical and spectroscopic validation of this compound.

Methodology: Melting Point Determination

-

Sample Preparation: A small amount of the solid this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point (35 °C).

-

Observation: The rate of heating is then slowed to 1-2 °C per minute. The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (e.g., within 1 °C) is indicative of high purity.

Chemical Reactivity, Stability, and Handling

The physical properties of this compound dictate its chemical behavior and required handling procedures.

-

Chemical Stability: It is noted to be air-sensitive, suggesting that prolonged exposure to air may lead to oxidation or degradation.

-

Storage Conditions: To maintain its integrity, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (0-10 °C).

-

Reactivity: The ketone functional group is a primary site for reactions such as reduction to the corresponding alcohol (1-tetralol), reductive amination, and aldol condensations. The α-methylene position is also reactive and can be functionalized.[8]

Applications in Drug Development and Synthesis

The utility of this compound as a synthetic intermediate is directly linked to its physical properties, which allow it to be handled and reacted in predictable ways. It serves as a precursor in the synthesis of more complex molecules.

-

Natural Product Synthesis: It is a known intermediate in the synthesis of sesquiterpenes like (±)-cis-Calamenene, which are of interest for their potential biological activities.[9]

-

Medicinal Chemistry Scaffold: The broader tetralone scaffold is foundational in the development of various therapeutic agents. By modifying the this compound core through reactions like cross-coupling on the aromatic ring or derivatization of the ketone, researchers can synthesize libraries of compounds to screen for biological activity.[10] Tetralone derivatives have been investigated as inhibitors of macrophage migration inhibitory factor (MIF), as monoamine oxidase (MAO) inhibitors for treating depression, and as ligands for dopamine and serotonin receptors.[2][10][11]

Caption: Synthetic utility of this compound as a versatile chemical intermediate.

Conclusion

This compound is a well-characterized ketone derivative whose physical properties make it an invaluable tool for synthetic and medicinal chemists. Its defined melting and boiling points, solubility in common organic solvents, and distinct spectroscopic fingerprint provide the necessary foundation for its reliable use in complex synthetic routes. By leveraging the reactivity of its functional groups, researchers can continue to develop novel natural product syntheses and discover new therapeutic agents, underscoring the enduring importance of this fundamental chemical building block.

References

-

ChemBK. (2024). This compound. Retrieved from ChemBK website. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89147, 7-Methyltetralone. Retrieved from PubChem. [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 7-METHOXY-1-TETRALONE. Retrieved from Cleanchem Laboratories website. [Link]

-

SpectraBase. (n.d.). 7-Methoxy-6-methyl-1-tetralone. Retrieved from SpectraBase website. [Link]

-

ZaiQi Bio-Tech. (n.d.). This compound. Retrieved from ZaiQi Bio-Tech website. [Link]

-

ResearchGate. (2009). An efficient synthesis of 7-methoxy-8-methyl-α-tetralone. Retrieved from ResearchGate. [Link]

-

Cheméo. (n.d.). Chemical Properties of 7-Methoxy-1-tetralone (CAS 6836-19-7). Retrieved from Cheméo. [Link]

-

National Institute of Standards and Technology. (n.d.). 7-Methoxy-1-tetralone. Retrieved from NIST Chemistry WebBook. [Link]

-

Wikipedia. (n.d.). 1-Tetralone. Retrieved from Wikipedia. [Link]

-

Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. Retrieved from Semantic Scholar. [Link]

-

National Institutes of Health. (n.d.). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Retrieved from NIH website. [Link]

-

Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from Organic Chemistry Portal website. [Link]

Sources

- 1. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 22009-37-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chembk.com [chembk.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. This compound| CAS No:22009-37-6|ZaiQi Bio-Tech [chemzq.com]

- 7. This compound(22009-37-6) 1H NMR [m.chemicalbook.com]

- 8. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 9. This compound | 22009-37-6 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 7-Methyl-1-tetralone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-1-tetralone is a bicyclic aromatic ketone that serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and natural products. Its structural framework, featuring a tetralone core with a methyl substituent on the aromatic ring, makes it a versatile building block in medicinal chemistry and materials science. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, ensuring the reliability and reproducibility of subsequent research and development efforts.

This technical guide provides a detailed overview of the key spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section presents the spectral data, an interpretation of the key features, and the underlying experimental protocols, offering a holistic understanding of the molecule's spectroscopic signature.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC name 7-methyl-3,4-dihydronaphthalen-1(2H)-one, dictates its characteristic spectroscopic behavior. The molecule possesses a combination of an aromatic ring, a ketone carbonyl group, and aliphatic methylene groups, each contributing distinct signals in the various spectroscopic techniques.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; "C1" [label="C1", pos="0,1.5!"]; "C2" [label="C2", pos="-1.3,0.75!"]; "C3" [label="C3", pos="-1.3,-0.75!"]; "C4" [label="C4", pos="0,-1.5!"]; "C4a" [label="C4a", pos="1.3,-0.75!"]; "C5" [label="C5", pos="2.6,-1.5!"]; "C6" [label="C6", pos="3.9,-0.75!"]; "C7" [label="C7", pos="3.9,0.75!"]; "C8" [label="C8", pos="2.6,1.5!"]; "C8a" [label="C8a", pos="1.3,0.75!"]; "O" [label="O", pos="-0.5,2.5!"]; "C_Me" [label="CH3", pos="5.2,0.75!"];

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C4a"; "C4a" -- "C5"; "C5" -- "C6"; "C6" -- "C7"; "C7" -- "C8"; "C8" -- "C8a"; "C8a" -- "C1"; "C4a" -- "C8a"; "C1" -- "O" [style=dashed]; "C7" -- "C_Me"; }

Diagram 1: Structure of this compound

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The spectrum of this compound is characterized by distinct signals for the aromatic protons, the aliphatic protons of the tetralone ring, and the methyl group protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Ar-H (H-8) |

| ~7.2 | d | 1H | Ar-H (H-6) |

| ~7.1 | s | 1H | Ar-H (H-5) |

| ~2.9 | t | 2H | -CH₂- (H-4) |

| ~2.6 | t | 2H | -CH₂- (H-2) |

| ~2.4 | s | 3H | -CH₃ |

| ~2.1 | m | 2H | -CH₂- (H-3) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The data presented here is a representative interpretation.

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (δ 7.0-8.0 ppm): The three aromatic protons appear as distinct signals. The proton at the 8-position (H-8), being ortho to the electron-withdrawing carbonyl group, is expected to be the most deshielded and appears as a doublet. The protons at the 5 and 6-positions (H-5 and H-6) will also show characteristic splitting patterns (a singlet and a doublet, respectively) due to their coupling with neighboring protons.

-

Aliphatic Region (δ 2.0-3.0 ppm): The three methylene groups of the tetralone ring give rise to signals in this region. The protons at the 4-position (H-4), adjacent to the aromatic ring, and the protons at the 2-position (H-2), adjacent to the carbonyl group, are expected to be triplets due to coupling with the neighboring methylene group. The protons at the 3-position (H-3) will likely appear as a multiplet.

-

Methyl Group (δ ~2.4 ppm): The three protons of the methyl group at the 7-position are chemically equivalent and appear as a sharp singlet.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of an aromatic ketone like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: The spectrum is typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

A standard pulse program is used.

-

The spectral width is set to encompass all expected proton signals (typically 0-12 ppm).

-

A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is used between scans.

-

-

Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

dot graph "nmr_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; A [label="Sample Preparation\n(Dissolution in Deuterated Solvent)"]; B [label="Data Acquisition\n(NMR Spectrometer)"]; C [label="Data Processing\n(Fourier Transform, Phasing, Baseline Correction)"]; D [label="Spectral Analysis\n(Peak Integration, Multiplicity Analysis, Assignment)"];

A -> B -> C -> D; }

Diagram 2: General Workflow for NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~198 | C=O (C-1) |

| ~145 | Ar-C (C-7) |

| ~144 | Ar-C (C-8a) |

| ~132 | Ar-C (C-4a) |

| ~130 | Ar-C (C-5) |

| ~129 | Ar-C (C-6) |

| ~126 | Ar-C (C-8) |

| ~39 | -CH₂- (C-2) |

| ~30 | -CH₂- (C-4) |

| ~23 | -CH₂- (C-3) |

| ~21 | -CH₃ |

Note: This data is based on typical chemical shifts for similar structures and may vary slightly.[1]

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (δ ~198 ppm): The ketone carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.

-

Aromatic Carbons (δ 120-150 ppm): The six aromatic carbons give rise to six distinct signals in this region. The quaternary carbons (C-4a, C-7, and C-8a) can be distinguished from the protonated carbons by their lower intensity in a standard proton-decoupled spectrum.

-

Aliphatic Carbons (δ 20-40 ppm): The three methylene carbons of the tetralone ring appear in the upfield region of the spectrum.

-

Methyl Carbon (δ ~21 ppm): The methyl carbon gives a characteristic signal in the high-field region.

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences:

-

Sample Preparation: A higher concentration of the sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Acquisition Parameters:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

A wider spectral width is needed (typically 0-220 ppm).

-

A significantly larger number of scans is required to obtain a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3050-3000 | C-H stretch (aromatic) | Medium |

| ~2950-2850 | C-H stretch (aliphatic) | Medium-Strong |

| ~1685 | C=O stretch (conjugated ketone) | Strong |

| ~1610, ~1500 | C=C stretch (aromatic) | Medium |

| ~1450 | C-H bend (aliphatic) | Medium |

| ~800-900 | C-H bend (aromatic, out-of-plane) | Strong |

Interpretation of the IR Spectrum

-

C=O Stretch: The most prominent peak in the IR spectrum of this compound is the strong absorption band around 1685 cm⁻¹, which is characteristic of a conjugated ketone carbonyl group. The conjugation with the aromatic ring lowers the stretching frequency compared to a non-conjugated ketone.

-

C-H Stretches: The spectrum will show absorptions for both aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹).

-

C=C Stretches: Aromatic C=C stretching vibrations typically appear as a pair of bands in the 1610-1500 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule.

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, the following Attenuated Total Reflectance (ATR) FT-IR protocol is commonly used:

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded to subtract any atmospheric or instrumental interferences.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

dot graph "ir_process" { rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"]; A [label="IR Source"]; B [label="Interferometer"]; C [label="Sample (on ATR crystal)"]; D [label="Detector"]; E [label="Computer (Fourier Transform)"]; F [label="IR Spectrum"];

A -> B -> C -> D -> E -> F; }

Diagram 3: Simplified FT-IR Spectroscopy Process

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in structure elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 160 | Molecular ion [M]⁺ |

| 145 | [M - CH₃]⁺ |

| 132 | [M - CO]⁺ |

| 117 | [M - CO - CH₃]⁺ |

| 91 | Tropylium ion [C₇H₇]⁺ |

Note: This is a predicted fragmentation pattern. The actual spectrum may show additional fragments.

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of this compound (160.21 g/mol ).

-

Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation upon ionization. Common fragmentation pathways for tetralones include the loss of small neutral molecules like carbon monoxide (CO) and methyl radicals (CH₃). The presence of a prominent peak at m/z 91 is indicative of the formation of the stable tropylium ion, a common fragment for alkyl-substituted aromatic compounds.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

A typical EI-MS protocol for a volatile organic compound like this compound is as follows:

-

Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive chemical fingerprint of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques allows for unambiguous structure confirmation and purity assessment. For researchers, scientists, and drug development professionals working with this important synthetic intermediate, a thorough understanding of its spectroscopic properties is essential for ensuring the quality and integrity of their work. The provided experimental protocols offer a foundation for obtaining high-quality spectroscopic data, enabling confident and reliable characterization of this compound in various scientific applications.

References

-

PubChem. 7-Methyltetralone. National Center for Biotechnology Information. [Link]

-

ZaiQi Bio-Tech. This compound | CAS No:22009-37-6. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]

-

PubChem. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. National Center for Biotechnology Information. [Link]

-

ChemBK. This compound. [Link]

-

NIST. 7-Methoxy-1-tetralone. National Institute of Standards and Technology. [Link]

-

PubChemLite. This compound (C11H12O). [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-Methyl-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-Methyl-1-tetralone, a key intermediate in the synthesis of various organic compounds. This document delves into the theoretical underpinnings of NMR spectroscopy as applied to this specific molecule, offering a detailed interpretation of its spectral features. The causality behind experimental choices, a self-validating protocol, and authoritative grounding with comprehensive references are central pillars of this guide, ensuring scientific integrity and practical utility for researchers in organic synthesis and drug development.

Introduction: The Significance of this compound and NMR Analysis

This compound, with the chemical formula C₁₁H₁₂O, is a substituted tetralone derivative.[1][2][3][4] Its structural motif is a valuable building block in the synthesis of a range of more complex molecules, including pharmaceuticals and natural products. The precise characterization of this intermediate is paramount to ensure the integrity and success of subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will meticulously dissect the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its identification and quality control.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons and their neighboring environments. The interpretation is based on chemical shifts (δ), signal multiplicities (splitting patterns), and integration values.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | H-8 |

| Data not available | Data not available | Data not available | H-5 |

| Data not available | Data not available | Data not available | H-6 |

| Data not available | Data not available | Data not available | H-4 |

| Data not available | Data not available | Data not available | H-2 |

| Data not available | Data not available | Data not available | H-3 |

| Data not available | Data not available | Data not available | 7-CH₃ |

Note: Specific experimental data for chemical shifts, multiplicities, and coupling constants were not available in the conducted searches. The following interpretation is based on established principles of NMR spectroscopy and data from analogous structures.

Aromatic Protons (H-5, H-6, H-8)

The aromatic region of the spectrum is expected to show signals for the three protons on the benzene ring.

-

H-8: This proton is ortho to the carbonyl group, which exerts a significant deshielding effect due to its electron-withdrawing nature and magnetic anisotropy. Therefore, the signal for H-8 is expected to appear at the lowest field (highest ppm value) among the aromatic protons. It will likely appear as a doublet, coupled to H-7 (if present) or as a singlet if there is no adjacent proton.

-

H-5 and H-6: These protons are further from the carbonyl group and will be influenced by the methyl group at the C-7 position. The methyl group is weakly electron-donating, which should cause a slight shielding effect (upfield shift) compared to an unsubstituted ring. The signals for H-5 and H-6 will likely appear as a doublet and a doublet of doublets, respectively, due to coupling with each other.

Aliphatic Protons (H-2, H-3, H-4)

The aliphatic protons of the tetralone ring system typically appear as multiplets in the upfield region of the spectrum.

-

H-4: These two protons are benzylic and adjacent to the aromatic ring, which will cause a downfield shift compared to simple alkanes. They are expected to appear as a triplet, coupled to the two protons at H-3.

-

H-2: These two protons are adjacent to the carbonyl group, leading to a significant deshielding effect. Their signal is expected to be a triplet, coupled to the two protons at H-3.

-

H-3: These two protons are situated between the C-2 and C-4 methylene groups. Their signal is expected to be a multiplet (likely a quintet or sextet) due to coupling with the protons at both C-2 and C-4.

Methyl Protons (7-CH₃)

The three protons of the methyl group attached to the aromatic ring at C-7 are chemically equivalent and will give rise to a single, sharp signal. This signal is expected to appear in the typical aliphatic region, likely as a singlet as there are no adjacent protons to couple with.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | C-1 (C=O) |

| Data not available | C-8a |

| Data not available | C-7 |

| Data not available | C-4a |

| Data not available | C-5 |

| Data not available | C-8 |

| Data not available | C-6 |

| Data not available | C-4 |

| Data not available | C-2 |

| Data not available | C-3 |

| Data not available | 7-CH₃ |

Note: Specific experimental data for chemical shifts were not available in the conducted searches. The following interpretation is based on established principles of ¹³C NMR spectroscopy and data from analogous structures. [1]

Carbonyl Carbon (C-1)

The carbon of the carbonyl group (C=O) is highly deshielded and will appear at the lowest field in the spectrum, typically in the range of 190-220 ppm.

Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a)

The six carbons of the aromatic ring will resonate in the typical aromatic region of the ¹³C NMR spectrum (approximately 120-150 ppm).

-

Quaternary Carbons (C-4a, C-7, C-8a): These carbons, which are not directly bonded to any protons, will generally show weaker signals in a proton-decoupled spectrum. C-7, being attached to the methyl group, and C-4a and C-8a, being part of the fused ring system, will have distinct chemical shifts.

-

Protonated Aromatic Carbons (C-5, C-6, C-8): The chemical shifts of these carbons will be influenced by their position relative to the carbonyl and methyl groups.

Aliphatic Carbons (C-2, C-3, C-4)

The aliphatic carbons will appear in the upfield region of the spectrum.

-

C-2 and C-4: These methylene carbons are adjacent to the carbonyl group and the aromatic ring, respectively, which will cause them to be deshielded compared to C-3.

-

C-3: This methylene carbon is the most shielded of the aliphatic ring carbons.

Methyl Carbon (7-CH₃)

The carbon of the methyl group will give a signal at a high field, characteristic of sp³-hybridized carbons in an aliphatic environment.

Experimental Protocol: A Self-Validating System

The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The following protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds like this compound. It provides good solubility and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-characterized and can serve as internal references.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm for both ¹H and ¹³C NMR). Modern NMR instruments can also reference the spectra to the residual solvent peak.

-

Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are usually sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): -2 to 12 ppm.

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment with a 30-degree pulse (e.g., 'zgpg30').

-

Number of Scans: 128 to 1024 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0 to 220 ppm.

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak.

-

Integration: For the ¹H spectrum, integrate all signals and normalize them to a known number of protons (e.g., the three protons of the methyl group).

Logical Workflow for Spectral Assignment

The unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra is achieved through a combination of one- and two-dimensional NMR experiments.

Caption: Logical workflow for the complete NMR spectral assignment of this compound.

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace out the spin systems within the molecule (e.g., the H-2/H-3/H-4 aliphatic chain).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached, allowing for the direct assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and for linking different spin systems together.

Conclusion

This technical guide has outlined the principles and expected spectral features of the ¹H and ¹³C NMR analysis of this compound. While specific experimental data was not available for direct presentation, the detailed interpretation based on established NMR theory provides a robust framework for researchers to analyze and confirm the structure of this important synthetic intermediate. The provided experimental protocol and logical workflow for spectral assignment offer a practical and self-validating approach to obtaining and interpreting high-quality NMR data, ensuring confidence in the identity and purity of this compound for its application in research and development.

References

-

PubChem. 7-Methyltetralone. National Center for Biotechnology Information. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ResearchGate. 1 H NMR and 13 C NMR shifts of all compounds. [Link]

-

Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

ZaiQi Bio-Tech. This compound. [Link]

-

Semantic Scholar. Analysis of the 1H NMR spectrum of α‐tetralone. [Link]

-

ChemBK. This compound. [Link]

-

PMC. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]

-

SpectraBase. 4-Methyl-1-tetralone - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. 1-Tetralone. [Link]

-

SpectraBase. 1-Tetralone - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 7-Methyl-1-tetralone

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 7-Methyl-1-tetralone, a significant intermediate in organic synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of mass spectrometry for the structural elucidation of this aromatic ketone.

Part 1: Unveiling this compound: A Molecule of Interest

Chemical Profile and Structural Characteristics

This compound (C11H12O) is a bicyclic aromatic ketone with a molecular weight of 160.21 g/mol .[1][2] Its structure features a tetralone core, which is a valuable scaffold in medicinal chemistry, substituted with a methyl group on the aromatic ring. This compound serves as a crucial building block in the synthesis of a variety of more complex molecules.[3]

Significance in Medicinal Chemistry and Drug Development

The tetralone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting the central nervous system.[4] Derivatives of tetralones have been investigated for a range of biological activities, including their potential as inhibitors of enzymes like monoamine oxidases (MAO), which are key targets in the treatment of depression and Parkinson's disease.[4] The strategic placement of substituents on the tetralone ring system allows for the fine-tuning of pharmacological properties.

The Pivotal Role of Mass Spectrometry

Mass spectrometry is an indispensable analytical technique in the development of new chemical entities. It provides crucial information about the molecular weight and structure of a compound. For a synthetic intermediate like this compound, mass spectrometry is vital for confirming its identity and purity, as well as for identifying any byproducts in a reaction mixture. The fragmentation patterns observed in a mass spectrum offer a detailed fingerprint of the molecule's structure.

Part 2: Foundational Principles of Mass Spectrometric Analysis

Ionization Techniques: A Focus on Electron Ionization (EI)

Electron Ionization (EI) is a widely used and robust ionization method, particularly well-suited for the analysis of relatively low molecular weight, thermally stable organic compounds like this compound.[5]

-

2.1.1. Suitability of EI for Aromatic Ketones: Aromatic ketones are generally volatile and stable enough to be analyzed by gas chromatography-mass spectrometry (GC-MS), where EI is the most common ionization source.

-

2.1.2. The Nature of "Hard" Ionization: EI is considered a "hard" ionization technique because it imparts a significant amount of energy to the analyte molecule.[5] This high energy leads to extensive and reproducible fragmentation, which can be invaluable for structural elucidation.[5]

Mass Analyzers: A Brief Overview

Once ionized, the molecules and their fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z). Common mass analyzers include:

-

Quadrupole: A common and robust mass filter.

-

Time-of-Flight (TOF): Measures the time it takes for ions to travel a fixed distance, providing high resolution and mass accuracy.

Part 3: Predicted Electron Ionization Mass Spectrum and Fragmentation Pathways of this compound

While a publicly available, experimentally determined mass spectrum for this compound is not readily accessible, we can predict its fragmentation pattern based on the well-established principles of mass spectrometry for aromatic ketones.

The Molecular Ion (M+•)

Upon electron ionization, a this compound molecule will lose an electron to form a molecular ion (M+•) with an m/z of 160. The stability of the aromatic ring suggests that the molecular ion peak should be observable.

Key Fragmentation Mechanisms

The fragmentation of the this compound molecular ion is expected to be directed by the carbonyl group and the aromatic ring.

-

3.2.1. Alpha-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group (alpha-cleavage).[6][7] This results in the formation of a stable acylium ion.

-

3.2.2. Benzylic Cleavage and Rearrangements: The presence of the aromatic ring and the aliphatic portion of the tetralone structure allows for complex rearrangements and cleavages that are characteristic of such fused ring systems.

Proposed Fragmentation Pathway of this compound

The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.

Caption: Predicted Electron Ionization Fragmentation Pathway of this compound.

Table of Predicted Key Fragment Ions

| m/z | Proposed Structure/Formula | Fragmentation Pathway |

| 160 | [C11H12O]+• | Molecular Ion |

| 145 | [C10H9O]+ | Loss of a methyl radical (•CH3) from the aromatic ring. |

| 132 | [C9H8O]+• | Loss of ethene (C2H4) via a retro-Diels-Alder reaction. |

| 131 | [C9H7O]+ | Loss of an ethyl radical (•C2H5) from the aliphatic ring. |

| 117 | [C8H5O]+ | Loss of a methyl radical from the m/z 132 fragment. |

| 103 | [C8H7]+ | Loss of a CHO radical from the m/z 132 fragment. |

Comparative Analysis with 7-Methoxy-1-tetralone

The NIST WebBook provides a mass spectrum for the related compound, 7-Methoxy-1-tetralone.[8] Its fragmentation pattern shows a prominent molecular ion peak and significant fragments corresponding to the loss of CH3 and COCH3. This suggests that for this compound, cleavages involving the methyl group and the carbonyl group are highly probable.

Part 4: Experimental Protocol for Mass Spectrometric Analysis

A robust and reproducible method for the analysis of this compound can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Dissolve a small amount of the this compound sample in a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

Instrumentation and Parameters for GC-MS

-

4.2.1. Gas Chromatography (GC) Conditions:

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a DB-5ms or equivalent.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

4.2.2. Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Acquisition and Processing

Acquire the data in full scan mode to obtain a complete mass spectrum. Process the data using the instrument's software to identify the peak corresponding to this compound and extract its mass spectrum.

Caption: Experimental Workflow for GC-MS Analysis of this compound.

Part 5: Data Interpretation and Structural Confirmation

Identifying the Molecular Ion Peak

The first step in interpreting the mass spectrum is to identify the molecular ion peak at m/z 160. This peak confirms the molecular weight of the compound.

Correlating Fragments with Predicted Pathways

Analyze the major fragment ions in the spectrum and correlate them with the predicted fragmentation pathways outlined in Part 3. The presence of key fragments at m/z 145, 132, and 131 would provide strong evidence for the structure of this compound.

The Power of High-Resolution Mass Spectrometry

For unambiguous confirmation, high-resolution mass spectrometry (HRMS) is recommended. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This can definitively distinguish this compound from other isobaric compounds.

Part 6: Concluding Remarks and Future Directions

The mass spectrometric analysis of this compound, guided by the principles of electron ionization and an understanding of ketone fragmentation, provides a powerful tool for its characterization. While the predicted fragmentation pathways offer a solid framework for interpretation, experimental verification is crucial.

Future work could involve tandem mass spectrometry (MS/MS) experiments to further probe the fragmentation pathways and confirm the proposed structures of the fragment ions. This would provide an even higher level of confidence in the structural elucidation of this important synthetic intermediate.

References

-

Wikipedia. (2023, December 29). Electron ionization. Retrieved from [Link]

-

Spectroscopy Online. (2020, November 2). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed fragmentation routes of the protonated molecules and product ions of compounds 1-4 by LC-ESI-QTOF-MS. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). This compound| CAS No:22009-37-6. Retrieved from [Link]

-

Wikimedia Commons. (2025, December 10). File:Aromatic ketone electron ionization fragmentation.jpg. Retrieved from [Link]

-

Hu, N., Tu, Y. P., Liu, Y., Jiang, K., & Pan, Y. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of Organic Chemistry, 73(9), 3369–3376. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Methyltetralone. PubChem. Retrieved from [Link]

-

NIST. (n.d.). 7-Methoxy-1-tetralone. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 7-Methoxy-1-tetralone. NIST Chemistry WebBook. Retrieved from [Link]

-

Waters Corporation. (2018, August 22). Fundamentals of MS (7 of 7) - Fragmentation [Video]. YouTube. [Link]

-

Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. Retrieved from [Link]

-

Jackson, G. (2020, April 23). fragmentation-pathways-of-odd-and-even-electron-n-alkylated-synthetic-cathinones.pdf. West Virginia University. Retrieved from [Link]

-

Allery Chemistry. (2016, November 1). Mass Spectrometry - Fragmentation [Video]. YouTube. [Link]

-

NIST. (n.d.). 7-Methoxy-1-tetralone. NIST Chemistry WebBook. Retrieved from [Link]

-

Li, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6569. [Link]

-

SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Retrieved from [Link]

-

NIST. (n.d.). 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound| CAS No:22009-37-6|ZaiQi Bio-Tech [chemzq.com]

- 2. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 22009-37-6 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 7-Methoxy-1-tetralone [webbook.nist.gov]

The Diverse Biological Landscape of 7-Methyl-1-tetralone Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

The 7-methyl-1-tetralone scaffold represents a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a wide array of biologically active compounds. Its rigid bicyclic framework, combined with the reactivity of the ketone group, allows for systematic structural modifications, leading to derivatives with potent and selective activities. This guide provides a comprehensive overview of the significant biological activities exhibited by these derivatives, including their anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate these findings, offering a robust resource for researchers engaged in drug discovery and development.

Introduction: The this compound Core

This compound is a bicyclic aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] Its structure, a fusion of a benzene ring and a cyclohexanone ring, provides a unique three-dimensional conformation that can be exploited for targeted interactions with biological macromolecules. The methyl group at the 7-position and the ketone at the 1-position are key handles for chemical diversification, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic properties. Derivatives are synthesized through various reactions, including Friedel-Crafts acylation and oxidation of tetrahydronaphthalene.[1] This guide will explore the translation of this chemical versatility into a spectrum of promising therapeutic activities.

Anti-inflammatory Activity: Targeting Macrophage-Mediated Inflammation

Chronic inflammation is a hallmark of numerous diseases. Derivatives of this compound have emerged as potent modulators of the inflammatory response, primarily through the inhibition of Macrophage Migration Inhibitory Factor (MIF).

Mechanism of Action: Inhibition of MIF Tautomerase